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molecular formula C12H13NO4 B8722696 Ethyl 2-Methyl-3-(4-Nitrophenyl)propenoate CAS No. 65480-44-6

Ethyl 2-Methyl-3-(4-Nitrophenyl)propenoate

Cat. No. B8722696
M. Wt: 235.24 g/mol
InChI Key: MMMHCLCYSGLACG-UHFFFAOYSA-N
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Patent
US04564479

Procedure details

The procedure described in Example 26 is repeated, but using 5.05 g (25 mmols) of 4-bromonitrobenzene and 3.43 ml (27.5 mmols) of ethyl methacrylate. After a reaction time of 8 hours at 130° C. and working up as described in Example 1, recrystallising the crude product from methanol gives 2.70 g (11.5 mmols) of ethyl α-methyl-4-nitrocinnamate in the form of yellow crystals of melting point 75° C.; yield 46% of theory (conversion figure 4600; Pd content 0.01 mol %). Analysis for C12H13NO4 (molecular weight 235.24): calculated C 61.27; H 5.57; N 5.96, found C 61.18; H 5.57; N 6.24.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
3.43 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[C:11]([O:16][CH2:17][CH3:18])(=[O:15])[C:12]([CH3:14])=[CH2:13]>>[CH3:14][C:12](=[CH:13][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1)[C:11]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
5.05 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
3.43 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After a reaction time of 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
at 130° C.
CUSTOM
Type
CUSTOM
Details
recrystallising the crude product from methanol

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCC)=CC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.5 mmol
AMOUNT: MASS 2.7 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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